Chemical structure and properties of N-[3-(difluoromethoxy)phenyl]guanidine
Chemical structure and properties of N-[3-(difluoromethoxy)phenyl]guanidine
An In-depth Technical Guide to the Chemical Structure and Properties of N-[3-(difluoromethoxy)phenyl]guanidine
Executive Summary
N-[3-(difluoromethoxy)phenyl]guanidine is a synthetic organic compound featuring two key structural motifs of significant interest in medicinal chemistry: the highly basic guanidine group and the metabolically robust difluoromethoxy-substituted phenyl ring. The guanidine moiety, a strong base that is protonated under physiological conditions, is a privileged scaffold known for its ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.[1][2] The difluoromethoxy group serves as a bioisostere for more metabolically labile groups, offering improved pharmacokinetic properties. This guide provides a comprehensive technical overview of the structure, physicochemical properties, synthesis, and potential pharmacological relevance of N-[3-(difluoromethoxy)phenyl]guanidine, aimed at researchers and professionals in drug discovery and development.
Introduction: The Strategic Combination of Guanidine and Difluoromethoxy Moieties
The guanidine functional group is a cornerstone in the design of bioactive molecules, famously present in the amino acid arginine and numerous pharmaceuticals.[3][4] Its high basicity (pKa of the conjugate acid ~13.6) ensures it exists almost exclusively as the protonated guanidinium cation at physiological pH.[4] This cation's positive charge is delocalized across three nitrogen atoms through resonance, creating a planar, highly stable structure capable of acting as a multidentate hydrogen bond donor, which is ideal for interacting with negatively charged residues like carboxylates and phosphates in protein active sites.[4]
In parallel, the strategic incorporation of fluorine into drug candidates has become a primary tool for optimizing metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCHF₂) group, in particular, is an attractive substituent. It acts as a lipophilic hydrogen bond acceptor and is significantly more resistant to oxidative metabolism than a simple methoxy group, thereby enhancing the compound's pharmacokinetic profile. This guide explores the synthesis and properties of N-[3-(difluoromethoxy)phenyl]guanidine, a molecule that synergistically combines these two valuable functional groups.
Chemical Structure and Physicochemical Properties
The structure of N-[3-(difluoromethoxy)phenyl]guanidine comprises a guanidine unit attached to the nitrogen of a 3-(difluoromethoxy)aniline core.
IUPAC Name: N-[3-(difluoromethoxy)phenyl]guanidine Molecular Formula: C₈H₉F₂N₃O Molecular Weight: 217.18 g/mol
The guanidinium group's resonance stabilization and the electronic influence of the difluoromethoxy substituent are central to its chemical character.
Caption: Structural features of N-[3-(difluoromethoxy)phenyl]guanidine.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its constituent functional groups and data from analogous compounds.
| Property | Predicted Value | Rationale and Significance |
| pKa (Conjugate Acid) | ~12.5 - 13.5 | The guanidine group is a very strong base.[4] The compound will be >99.9% protonated at pH 7.4, ensuring high aqueous solubility of the salt form and strong ionic interactions. |
| logP | 1.0 - 1.5 | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy analog. This value suggests a balance between aqueous solubility (as the cation) and membrane permeability. |
| Hydrogen Bond Donors | 4 (neutral), 5 (cation) | The multiple N-H groups allow for extensive hydrogen bonding with biological targets, a key feature of the guanidine pharmacophore.[3] |
| Hydrogen Bond Acceptors | 4 | Includes the nitrogen and oxygen atoms, enabling diverse interactions. |
| Polar Surface Area | ~77 Ų | Suggests good potential for oral bioavailability. |
Synthesis and Analytical Characterization
The most direct and reliable method for synthesizing N-aryl guanidines is through the guanidinylation of the corresponding aniline.[5][6] In this case, 3-(difluoromethoxy)aniline serves as the key starting material. A common and effective method involves its reaction with a stable guanylating agent, such as cyanamide, typically under acidic conditions which catalyze the addition of the amine to the nitrile.[7]
Experimental Protocol: Synthesis via Guanidinylation
This protocol describes a representative synthesis from 3-(difluoromethoxy)aniline and cyanamide.
Step 1: Reaction Setup
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To a solution of 3-(difluoromethoxy)aniline (1.0 eq) in a suitable solvent such as 2-propanol or water, add cyanamide (1.1 eq).
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Add a catalytic amount of a strong acid, such as hydrochloric acid or nitric acid (e.g., 1.1 eq to form the aniline salt and drive the reaction), to the mixture. The acid protonates the cyanamide, making it more electrophilic.
Step 2: Reaction Execution
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 4-12 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the product as its salt (e.g., N-[3-(difluoromethoxy)phenyl]guanidine hydrochloride).
-
Filter the solid product and wash with a small amount of cold solvent to remove impurities.
Step 4: Purification and Characterization
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If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Dry the purified product under vacuum.
-
Confirm the identity and purity of the final compound using the analytical techniques detailed below.
Caption: General workflow for synthesis and validation.
Analytical Validation
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¹H NMR: Expected signals would include aromatic protons on the phenyl ring, a characteristic triplet for the -OCHF₂ proton (with coupling to fluorine), and broad signals for the N-H protons of the guanidine group.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the guanidinium carbon (~155-160 ppm), and the carbon of the difluoromethoxy group (as a triplet due to C-F coupling) would be expected.
-
¹⁹F NMR: A doublet signal would definitively confirm the presence of the -CHF₂ group. This technique is crucial for verifying the integrity of this moiety.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z 218.08, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching of the guanidinium group (~1650 cm⁻¹), and C-F stretching (~1000-1100 cm⁻¹) would be present.
Potential Biological and Pharmacological Profile
No specific biological activity has been reported for N-[3-(difluoromethoxy)phenyl]guanidine in the public literature. However, its structure strongly suggests potential for pharmacological activity based on established principles of medicinal chemistry.
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Molecular Recognition: The planar, charged guanidinium head is an excellent mimic for protonated arginine and can form strong, bidentate hydrogen bonds with carboxylate groups found in the active sites of many enzymes and receptors.
-
Target Classes: Aryl guanidines are known to interact with a variety of targets. For instance, N,N'-di-o-tolylguanidine is a well-known sigma receptor ligand, and related structures show affinity for these sites.[8] The scaffold is also present in inhibitors of various enzymes and ion channels.
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Pharmacokinetic Advantages: The difluoromethoxy group is designed to confer metabolic stability. It resists O-demethylation, a common metabolic pathway for aryl methyl ethers, which can lead to a longer biological half-life and improved bioavailability compared to a methoxy analogue.
Caption: Hypothetical binding of the pharmacophore to a receptor.
Conclusion
N-[3-(difluoromethoxy)phenyl]guanidine is a molecule of significant academic and pharmaceutical interest, embodying a strategic design that merges the potent molecular recognition capabilities of the guanidine group with the favorable pharmacokinetic properties imparted by the difluoromethoxy substituent. Its straightforward synthesis from commercially available precursors makes it an accessible target for research libraries. While its specific biological activities remain to be elucidated, its structural features position it as a promising scaffold for developing novel therapeutics targeting enzymes, receptors, or ion channels where interactions with anionic residues and metabolic stability are critical for efficacy. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the potential of this compelling compound.
References
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry - ACS Publications.
- Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
- Guanidines: from classical approaches to efficient catalytic syntheses. (2014, February 10). RSC Publishing.
- N''-(3-fluoro-phenyl)-N,N,N',N'-tetramethyl-guanidine. (2026, February 7). PubChem.
- Guanidine, N-methyl-N-phenyl- Properties. (2025, October 15).
- BindingDB BDBM50061755 CHEMBL540841::N-(3-Ethyl-2-fluoro-5-trifluoromethyl-phenyl). (n.d.).
- guanidine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Guanidine synthesis from various precursors (adapted from ref [14a]). (n.d.). ResearchGate.
- Guanidine. (n.d.). Wikipedia.
- Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). PMC.
Sources
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. guanidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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